2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining an iodophenyl group, a naphthyl group, and an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The iodophenyl and naphthyl groups are introduced through subsequent substitution reactions, often using halogenation and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of greener solvents and catalysts are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and have diverse biological activities.
Isoindoline Derivatives: Isoindoline-1,3-dione compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione stands out due to its combination of an iodophenyl group, a naphthyl group, and an indene-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62345-37-3 |
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Molecular Formula |
C26H17IO2 |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
2-[(4-iodophenyl)methyl]-2-naphthalen-1-ylindene-1,3-dione |
InChI |
InChI=1S/C26H17IO2/c27-19-14-12-17(13-15-19)16-26(23-11-5-7-18-6-1-2-8-20(18)23)24(28)21-9-3-4-10-22(21)25(26)29/h1-15H,16H2 |
InChI Key |
FWLLQBOVSLFPEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3(C(=O)C4=CC=CC=C4C3=O)CC5=CC=C(C=C5)I |
Origin of Product |
United States |
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